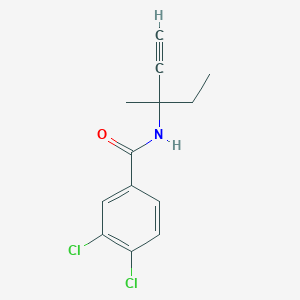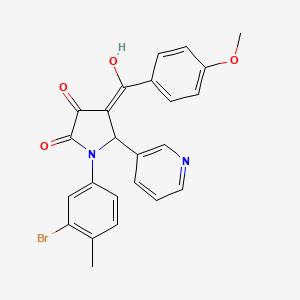![molecular formula C13H7N3O4 B4298981 2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE](/img/structure/B4298981.png)
2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE
概要
説明
2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core with a nitrophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzoyl derivatives with suitable reagents can lead to the formation of the desired pyrrolo[3,4-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro-oxidized derivatives.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the pyrrolo[3,4-c]pyridine core can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2-(4-NITROPHENYL)-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE
- (2E)-3-(4-nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
- 4-amino-1-alkoxy-1-3-oxo-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group with a pyrrolo[3,4-c]pyridine core sets it apart from other similar compounds, making it a valuable molecule for various applications.
特性
IUPAC Name |
2-(4-nitrophenyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-12-10-5-6-14-7-11(10)13(18)15(12)8-1-3-9(4-2-8)16(19)20/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJINHSALNIXCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B4298902.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4298908.png)
![3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298909.png)
![1-(ADAMANTAN-1-YL)-4-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE](/img/structure/B4298910.png)

![3-[(3-BROMOPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID](/img/structure/B4298926.png)
![4-BENZOYL-5-(4-ETHYLPHENYL)-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4298928.png)

![4-[3-(4-bromobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298941.png)
![4-[3-(4-bromobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298948.png)
![3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4298949.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-pyridin-3-yl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298957.png)
![3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4298969.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4298974.png)
